sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate
Description
Sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate is a sodium salt derived from the thioether-functionalized imidazole acetic acid. Its structure features a benzyl-substituted imidazole core linked to a sulfanyl-acetate moiety, with the sodium counterion enhancing aqueous solubility.
Properties
IUPAC Name |
sodium;2-(1-benzylimidazol-2-yl)sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S.Na/c15-11(16)9-17-12-13-6-7-14(12)8-10-4-2-1-3-5-10;/h1-7H,8-9H2,(H,15,16);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGCLABMQPQWGE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2SCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N2NaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Benzyl-1H-imidazol-2-ylamine Intermediate
One foundational step is synthesizing the 1-benzyl-1H-imidazol-2-ylamine, which serves as a precursor for the sulfanylacetate compound. According to ChemicalBook data, this intermediate can be synthesized via a two-step reaction:
- Step 1: React cyanamide with N-benzyl-2,2-dimethoxyethylamine in aqueous acetic acid under an inert atmosphere at 20–100 °C for 1 hour.
- Step 2: Treat the resulting mixture with hydrogen chloride in water at 100 °C for 15 minutes under inert atmosphere, leading to 1-benzyl-1H-imidazol-2-ylamine with approximately 82% yield.
| Step | Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyanamide + N-benzyl-2,2-dimethoxyethylamine + Acetic acid | 20–100 °C, 1 h, inert atmosphere | - | Aqueous medium |
| 2 | Intermediate + HCl (aqueous) | 100 °C, 15 min, inert atmosphere | 82 | Hydrochloride treatment |
Formation of the Sulfanylacetate Linkage
The sulfanylacetate moiety is typically introduced by nucleophilic substitution of a halogenated acetate derivative with the imidazole sulfur nucleophile. One efficient method involves:
- Reacting N-benzyl-2-chloroacetamide or N-benzyl-2-chloroacetate with an imidazole derivative or thiol under basic conditions (e.g., potassium carbonate) in a polar aprotic solvent such as dimethylformamide (DMF).
- The reaction proceeds with agitation and reflux or microwave irradiation to enhance the substitution reaction.
An example reaction scheme:
$$
\text{N-benzyl-2-chloroacetate} + \text{1-benzyl-1H-imidazol-2-thiol} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF}, \text{reflux}} \text{Sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate}
$$
Microwave-assisted synthesis has been reported to improve reaction rates and yields, with irradiation at 700–850 W for 10–30 minutes in solid state or solution phase.
| Parameter | Details |
|---|---|
| Base | Potassium carbonate (K2CO3) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | Reflux or microwave irradiation (700–850 W) |
| Reaction time | 8 hours (conventional) or 10–30 min (microwave) |
| Purification | Chromatography using alumina and ethyl acetate |
Conversion to Sodium Salt
The final sodium salt form is typically obtained by neutralizing the acidic sulfanylacetate with sodium hydroxide or sodium carbonate in aqueous solution, followed by isolation of the solid sodium salt.
- Microwave irradiation significantly reduces reaction times compared to conventional heating, enabling rapid and clean synthesis without requiring acid or base catalysts in some protocols.
- The use of polar aprotic solvents like DMF facilitates nucleophilic substitution by stabilizing the transition state and solubilizing reactants.
- The benzyl group on the imidazole nitrogen enhances the nucleophilicity of the sulfur atom, promoting efficient substitution reactions.
- Purification by alumina chromatography with ethyl acetate as the mobile phase yields high-purity products suitable for further applications.
The preparation of this compound relies on the synthesis of the 1-benzyl-1H-imidazol-2-yl intermediate, followed by nucleophilic substitution to introduce the sulfanylacetate moiety. Microwave-assisted methods offer a clean, rapid, and environmentally friendly approach, with polar aprotic solvents and appropriate bases facilitating the reaction. Purification via chromatographic methods ensures product quality. These methods are supported by multiple research findings and patent disclosures, providing a robust framework for laboratory and industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The acetate group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the acetate group under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical properties:
- IUPAC Name : Sodium 2-((1-benzyl-1H-imidazol-2-yl)thio)acetate
- Molecular Formula : C₁₂H₁₂N₂O₂SNa
- Molar Mass : 270.29 g/mol
- Purity : Typically ≥ 95%
Medicinal Chemistry
Sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate has been investigated for its potential antibacterial properties. Research indicates that imidazole derivatives exhibit significant bioactivity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity
A study evaluated the antibacterial efficacy of imidazole derivatives, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated notable inhibition zones, indicating effective antibacterial action.
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| This compound | S. aureus | 15 |
| This compound | E. coli | 12 |
These findings suggest the compound's potential as a lead structure for developing new antibacterial agents.
Biochemical Applications
This compound serves as a non-ionic organic buffering agent in cell cultures, maintaining pH levels within the range of 6 to 8.5. This property is crucial for biochemical assays and cell culture experiments where pH stability is essential.
Table: Buffering Capacity
| Buffering Agent | pH Range | Application |
|---|---|---|
| This compound | 6 - 8.5 | Cell Culture |
| MOPS (3-(N-morpholino)propanesulfonic acid) | 6.5 - 7.9 | Molecular Biology |
This compound's ability to act as a buffer enhances its utility in various laboratory settings.
Research and Development
Ongoing research focuses on synthesizing novel derivatives of this compound to enhance its biological activity and broaden its application spectrum. Studies have shown that modifications to the imidazole ring can significantly impact the compound's pharmacological properties.
Table: Synthetic Modifications and Their Effects
| Modification Type | Effect on Activity |
|---|---|
| Halogen Substitution | Increased antibacterial potency |
| Alkyl Chain Extension | Enhanced solubility in biological systems |
These modifications are critical for optimizing the therapeutic potential of imidazole derivatives.
Mechanism of Action
The mechanism of action of sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The thiol group can undergo redox reactions, modulating the redox state of biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate and related compounds:
Key Comparative Insights:
Functional Group Impact :
- The sulfanyl (thioether) group in the target compound and –5 contrasts with the sulfonyl group in . Sulfonyl derivatives are more oxidized and stable but less reactive, whereas sulfanyl groups may confer redox activity .
- The sodium carboxylate in the target compound enhances water solubility compared to ester or amide derivatives (e.g., –5, 7), which are more lipophilic .
Substituent Effects: Benzyl vs. Hydroxymethyl () and phenylcarbamoyl () substituents introduce polar or hydrogen-bonding functionalities, which could modulate pharmacokinetic properties .
Synthetic Pathways :
- The target compound’s synthesis likely involves hydrolysis of an ethyl ester precursor (as in , where LiOH is used to hydrolyze ester 22 to its carboxylic acid) followed by sodium salt formation .
- Coupling reactions (e.g., carbodiimide-mediated amidation in ) are common for generating amide analogs like .
Potential Applications: The sodium salt’s solubility makes it suitable for aqueous formulations or as an intermediate in drug synthesis. Thiazole-containing acetamides () may target enzymes or receptors associated with thiazole-binding domains . Sulfonyl derivatives () are often explored for their stability in prodrug designs .
Research Findings and Implications
- Biological Activity: While direct activity data for the target compound are absent, structurally related imidazole derivatives are known for antimicrobial, anti-inflammatory, and kinase-inhibitory properties. The benzyl group may enhance lipophilicity for membrane interaction, while the sodium salt balances solubility .
- Stability Considerations : Sulfanyl-acetates are prone to oxidation under acidic or oxidative conditions, whereas sulfonyl derivatives () are more inert. This necessitates careful storage of the target compound .
Biological Activity
Sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate is a compound that belongs to a class of chemicals known for their diverse biological activities, particularly those related to imidazole derivatives. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features an imidazole ring, which is known for its versatility in biological interactions. The presence of the benzyl group and the sulfanyl moiety contributes to its unique chemical properties, potentially enhancing its biological activity.
Imidazole derivatives, including this compound, interact with various biological targets due to their structural characteristics. They can modulate several biochemical pathways, influencing cellular functions and signaling mechanisms:
- Target Interaction : These compounds often act as enzyme inhibitors or receptor modulators, affecting processes such as inflammation and cell proliferation.
- Biochemical Pathways : The imidazole ring is known to participate in hydrogen bonding and electron donation, facilitating interactions with target proteins involved in critical pathways such as apoptosis and immune response.
Pharmacological Activities
The biological activity of this compound has been documented across various studies. The following table summarizes its key pharmacological effects:
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Efficacy : A study evaluated the antibacterial properties against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition compared to standard antibiotics like gentamicin. The Minimum Inhibitory Concentration (MIC) values were recorded at 50 µg/ml for E. coli and 100 µg/ml for S. aureus .
- Cancer Cell Apoptosis : In vitro studies indicated that the compound triggers apoptosis in various cancer cell lines through activation of caspase pathways. This effect was particularly pronounced in breast cancer models, with IC50 values indicating effective concentration levels for inducing cell death .
- Anti-inflammatory Action : Research has shown that this compound reduces levels of inflammatory markers such as TNF-alpha and IL-6 in cell cultures exposed to inflammatory stimuli .
Q & A
Q. What are the established synthetic methodologies for sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate, and how can reaction conditions be optimized for higher yields?
The synthesis involves three key steps:
- Imidazole core formation : Cyclization of benzylamine derivatives with α-diketones (e.g., glyoxal) under acidic conditions (HCl, 60°C) .
- Thioether linkage : Reaction of 1-benzylimidazole-2-thiol with ethyl bromoacetate using K₂CO₃ in DMF (room temperature, 12 hours) .
- Saponification : Conversion of the ethyl ester intermediate to the sodium salt using NaOH in ethanol/water (reflux, 3 hours) .
Optimization Strategies:
- Temperature control : Maintain 0–5°C during imidazole cyclization to minimize side reactions .
- Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems .
- Purification : Column chromatography (ethyl acetate/hexane) followed by recrystallization (ethanol/water) improves purity .
Table 1: Synthesis Conditions
Q. Which analytical techniques are most effective for structural characterization and purity assessment?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR: Benzyl CH₂ (δ 4.8–5.2 ppm), imidazole protons (δ 7.2–7.8 ppm), acetate methylene (δ 3.8–4.1 ppm) .
- ¹³C NMR: Carboxylate carbon (δ ~170 ppm), imidazole carbons (δ 120–140 ppm) .
Q. How can researchers design experiments to evaluate biological activity, and what are common pitfalls?
- Antimicrobial assays : Broth microdilution (CLSI guidelines) against Staphylococcus aureus and Escherichia coli . Include positive controls (e.g., ciprofloxacin).
- Enzyme inhibition : Fluorogenic substrates for real-time kinetics (e.g., acetylcholinesterase inhibition) .
- Pitfalls :
- Solubility : Use DMSO (≤1% final concentration) to avoid precipitation .
- Cytotoxicity : Perform MTT assays on mammalian cells to distinguish specific activity from toxicity .
Advanced Research Questions
Q. What computational modeling approaches predict pharmacokinetic properties?
- Lipophilicity : Calculate logP using MarvinSuite (predicted logP = 1.2) .
- Molecular docking : AutoDock Vina for binding mode analysis with enzymes (e.g., dihydrofolate reductase) .
- ADMET profiling : SwissADME predicts blood-brain barrier permeability and CYP450 interactions .
Q. How can X-ray crystallography resolve structural ambiguities?
- Crystal growth : Vapor diffusion (ethanol/water 1:1) .
- Data collection : Bruker D8 Venture (Mo Kα radiation, λ = 0.71073 Å) .
- Refinement : SHELXL for full-matrix least-squares refinement; address twinning with TWINLAW .
- Challenges : Disordered solvent modeled via SQUEEZE in PLATON .
Q. How to address contradictions in reported bioactivities of related imidazole derivatives?
- Meta-analysis : Normalize data as % inhibition relative to controls .
- SAR studies : Compare substituent effects (e.g., electron-withdrawing groups enhance antimicrobial activity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
